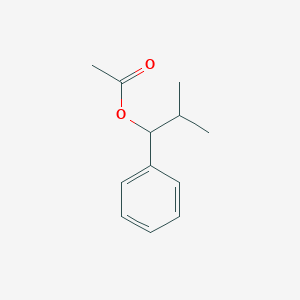

(2-Methyl-1-phenylpropyl) acetate

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

5706-87-6 |

|---|---|

分子式 |

C12H16O2 |

分子量 |

192.25 g/mol |

IUPAC 名称 |

(2-methyl-1-phenylpropyl) acetate |

InChI |

InChI=1S/C12H16O2/c1-9(2)12(14-10(3)13)11-7-5-4-6-8-11/h4-9,12H,1-3H3 |

InChI 键 |

UMFZMZGXBJNXDZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(C1=CC=CC=C1)OC(=O)C |

产品来源 |

United States |

Synthetic Methodologies for 2 Methyl 1 Phenylpropyl Acetate and Its Stereoisomers

Classical and Contemporary Approaches to Esterification

The formation of the acetate (B1210297) ester from its corresponding alcohol, 2-methyl-1-phenylpropan-1-ol (B1582631), can be achieved through several fundamental organic reactions.

Direct esterification, often referred to as Fischer esterification, involves the reaction of the parent alcohol (2-methyl-1-phenylpropan-1-ol) with acetic acid in the presence of an acid catalyst. The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side.

The synthesis of the precursor alcohol, 2-methyl-1-phenyl-1-propanol, can be accomplished via a Grignard reaction between phenylmagnesium bromide and isobutyraldehyde (B47883), or by the reduction of isobutyrophenone. One patented method describes the preparation of 2-methyl-1-phenyl-1-propanol by reacting chlorobenzene (B131634) with magnesium chips and an additive, followed by reaction with isobutyraldehyde. google.com

For the esterification step, the conditions are analogous to those used for similar alcohols. For instance, the esterification of neophyl alcohol (an isomer) with acetic acid is achieved using a catalytic amount of sulfuric acid at reflux temperatures, with yields typically ranging from 60-70%. To improve the yield, excess acetic acid can be used, or water can be removed as it forms, often with a Dean-Stark apparatus.

Table 1: Conditions for Direct Esterification of Related Alcohols

| Alcohol | Reagent | Catalyst | Conditions | Yield |

|---|

This table presents typical conditions for a related isomer, which are applicable to the direct esterification of 2-methyl-1-phenylpropan-1-ol.

Nucleophilic acylation provides a more reactive and often higher-yielding alternative to direct esterification for synthesizing (2-methyl-1-phenylpropyl) acetate. This method involves the acylation of 2-methyl-1-phenylpropan-1-ol with a more reactive derivative of acetic acid, such as acetyl chloride or acetic anhydride (B1165640).

These reactions are typically performed in the presence of a base, like pyridine (B92270) or triethylamine, which neutralizes the HCl or acetic acid byproduct and catalyzes the reaction. For example, a common procedure involves the reduction of a precursor ketone followed by acetylation with acetyl chloride and pyridine in a solvent like dichloromethane, achieving high yields. Another approach involves using acetic anhydride with a catalyst such as 4-pyrrolidin-1-ylpyridine. lookchem.com

Table 2: Comparison of Nucleophilic Acylation Reagents

| Acylating Agent | Base/Catalyst | Solvent | Typical Yield |

|---|---|---|---|

| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | ~89% |

Yields are based on reactions with related precursor alcohols and demonstrate the effectiveness of the methodology.

The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring and can be employed to construct the carbon skeleton of phenylalkyl acetates. wikipedia.org This electrophilic aromatic substitution can be an alkylation or an acylation. masterorganicchemistry.com

For structurally related compounds like 2-methyl-2-phenylpropyl acetate, a one-step Friedel-Crafts alkylation has been developed. google.com This process involves the reaction of benzene (B151609) with methallyl acetate in the presence of a Lewis acid catalyst. While traditional catalysts like anhydrous aluminum trichloride (B1173362) can lead to side reactions and lower yields (around 55-67%), a mixed-catalyst system of anhydrous ferric chloride and anhydrous aluminum trichloride has been shown to significantly improve the yield and purity. google.com The reaction is typically carried out at low temperatures (0-5°C) to control its reactivity. google.com

Table 3: Friedel-Crafts Alkylation for 2-Methyl-2-phenylpropyl Acetate Synthesis

| Catalyst | Temperature | Yield | Purity | Reference |

|---|---|---|---|---|

| Anhydrous AlCl₃ | 0-5°C | ~55% | ~85% | google.com |

This data pertains to the synthesis of an isomer, 2-methyl-2-phenylpropyl acetate, illustrating a relevant synthetic pathway.

Enantioselective Synthesis and Stereocontrol Strategies

Creating a specific stereoisomer (enantiomer) of this compound requires precise control over the formation of the chiral center at the carbon atom bonded to both the phenyl group and the acetate group. This is typically achieved by synthesizing an enantiomerically pure form of the precursor alcohol, 2-methyl-1-phenylpropan-1-ol.

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules in high enantiomeric purity. nih.gov This approach uses a small amount of a chiral catalyst to steer a chemical reaction to preferentially form one enantiomer over the other. diva-portal.org This can be applied to the synthesis of the chiral alcohol precursor. For instance, the asymmetric reduction of a prochiral ketone, such as isobutyrophenone, can yield enantiomerically enriched 2-methyl-1-phenylpropan-1-ol.

The principles of chiral induction are demonstrated in various catalytic systems. For example, chiral BINOL-metal complexes have been shown to be effective catalysts in asymmetric synthesis. nih.gov Another strategy involves phase-transfer catalysis using chiral catalysts derived from Cinchona alkaloids to achieve asymmetric alkylation. nih.gov These general strategies form the basis for developing specific methods for the target molecule.

Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient and widely used methods for producing enantiopure compounds, including chiral alcohols. nih.govdiva-portal.org This reaction involves the addition of hydrogen across a double bond (C=C or C=O) of a prochiral substrate using a catalyst composed of a transition metal (commonly rhodium, ruthenium, or iridium) and a chiral ligand. diva-portal.orgrsc.org

In the context of synthesizing this compound, the key step would be the asymmetric hydrogenation of a suitable precursor. One route is the hydrogenation of a prochiral olefin, such as 2-methyl-1-phenylpropene. A more common and effective route is the asymmetric hydrogenation of the corresponding ketone, isobutyrophenone. Chiral rhodium-diphosphine complexes are well-known catalysts for the asymmetric reduction of ketones. diva-portal.orgdiva-portal.org The choice of metal and chiral ligand is crucial for achieving high enantioselectivity. First-row transition metals like iron and cobalt are also being explored as more sustainable alternatives to noble metals for these transformations. rsc.orgbohrium.com

Table 4: Overview of Asymmetric Hydrogenation for Chiral Alcohol Synthesis

| Metal Catalyst | Ligand Type | Substrate Type | Goal |

|---|---|---|---|

| Rhodium, Ruthenium, Iridium | Chiral Diphosphines, N,P Ligands | Prochiral Ketones (e.g., Isobutyrophenone) | Enantioselective synthesis of chiral 2-methyl-1-phenylpropan-1-ol |

This table summarizes the general approach and components used in transition-metal-catalyzed asymmetric hydrogenation applicable to the synthesis of the chiral alcohol precursor.

Asymmetric Catalysis for Chiral Induction

Organocatalytic Asymmetric Michael Additions

A key strategy for the asymmetric synthesis of the precursor to this compound involves the organocatalytic Michael addition of isobutyraldehyde to a suitable Michael acceptor, such as a nitroalkene. This reaction establishes the chiral center with the desired configuration, which can then be further elaborated to the final product.

The asymmetric Michael addition of isobutyraldehyde to trans-β-nitrostyrene is a well-documented approach. mdpi.comresearchgate.netacs.orgresearchgate.net This reaction, catalyzed by chiral amines or their derivatives, generates a γ-nitro aldehyde, which is a versatile intermediate. The primary amine of a chiral catalyst, such as a derivative of (R,R)-1,2-diphenylethylenediamine (DPEN), reacts with isobutyraldehyde to form a nucleophilic enamine in situ. mdpi.com This enamine then adds to the trans-β-nitrostyrene in a 1,4-fashion. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the organocatalyst. mdpi.com

Various organocatalysts have been explored for this transformation, including novel α,β-dipeptides and N-monothiourea catalysts derived from DPEN. mdpi.comresearchgate.net For instance, the use of a thiourea (B124793) catalyst derived from (R,R)-1,2-diphenylethylenediamine in the presence of water as a solvent has been shown to afford the Michael adduct with high enantioselectivity (97–99% ee) and diastereoselectivity (syn/anti = 9/1). mdpi.com The reaction benefits from the dual activation of the enamine and the nitroalkene by the catalyst. mdpi.com The subsequent steps to convert the γ-nitro aldehyde to this compound would typically involve reduction of the nitro group and subsequent esterification.

| Catalyst | Aldehyde | Michael Acceptor | Solvent | Additive | Yield (%) | ee (%) | dr (syn/anti) | Reference |

| (R,R)-DPEN-thiourea (1b) | Isobutyraldehyde | trans-β-Nitrostyrene | Water | None | 94-99 | 97-99 | 9:1 | mdpi.com |

| α,β-Dipeptide 2 | Isobutyraldehyde | N-Phenylmaleimide | Neat | aq. NaOH | - | - | - | researchgate.net |

| N-i-Pr-2,2'-bipyrrolidine | Isobutyraldehyde | Nitrostyrene | - | - | - | 61 | - | acs.org |

Table 1: Organocatalytic Asymmetric Michael Addition of Isobutyraldehyde.

Biocatalytic Routes for Stereoselective Transformations

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. Enzymes and whole-cell systems are employed to perform stereoselective transformations, leading to enantiomerically pure products.

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with an enzyme. For the preparation of enantiomerically pure this compound, the kinetic resolution of the corresponding racemic alcohol, 2-methyl-1-phenylpropan-1-ol, or the racemic acetate itself can be employed.

Lipases are the most common class of enzymes used for this purpose due to their broad substrate scope, high stability in organic solvents, and commercial availability. nih.govnih.govscirp.org The resolution can be achieved through enantioselective acylation of the racemic alcohol or enantioselective hydrolysis of the racemic acetate. In a typical acylation reaction, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in a non-polar organic solvent like hexane (B92381) or methyl tert-butyl ether (MTBE). nih.gov The lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For instance, Novozym 435, an immobilized form of Candida antarctica lipase B, is a highly effective catalyst for the kinetic resolution of various chiral alcohols. nih.govscirp.org

Conversely, in an enzymatic hydrolysis, the racemic acetate is treated with a lipase in an aqueous buffer, often with a co-solvent. The enzyme selectively hydrolyzes one enantiomer of the acetate to the corresponding alcohol, while the other enantiomeric acetate remains. The separation of the resulting alcohol and acetate provides both enantiomers in high optical purity.

| Racemic Substrate | Enzyme | Reaction Type | Acyl Donor/Solvent | Product 1 (ee%) | Product 2 (ee%) | Reference |

| (R,S)-1-Phenylethanol | Novozym 435 | Acylation | Vinyl acetate/n-Hexane | (R)-1-Phenylethyl acetate | (S)-1-Phenylethanol | nih.govscirp.org |

| Racemic 1-(2-furyl)ethanol | Candida antarctica lipase B (Novozym 435) | Acylation | Vinyl acetate/n-Heptane | (S)-acetate (ee > 99) | (R)-alcohol (ee > 99) | nih.gov |

| Racemic 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol | Burkholderia cepacia lipase (lipase-PS) | Transesterification | Vinyl acetate/DIPE | (S)-acetate (98% ee) | (R)-alcohol (94% ee) | nih.gov |

Table 2: Representative Enzymatic Kinetic Resolutions of Racemic Alcohols.

Whole-cell biotransformation provides a powerful tool for the asymmetric synthesis of chiral alcohols, which are direct precursors to the target acetate. This approach utilizes the enzymatic machinery within microorganisms to perform stereoselective reductions of prochiral ketones.

A notable example is the enantioselective bioreduction of 2-methyl-1-phenylpropan-1-one to (R)-2-methyl-1-phenylpropan-1-ol using whole cells of Lactobacillus paracasei BD101. tandfonline.comfigshare.com This method has been described as a green synthesis, offering high yields and excellent enantiomeric excess (>99% ee) for the (R)-alcohol. tandfonline.comfigshare.com The process is performed under mild, environmentally friendly conditions and has been successfully scaled up, demonstrating its potential for practical applications. tandfonline.com Other microorganisms, such as Lactobacillus kefiri P2, have also been shown to be effective in the bioreduction of bulky ketones like 2-methyl-1-phenylpropan-1-one, yielding the corresponding (R)-alcohol with high conversion and enantioselectivity. researchgate.net

| Substrate | Biocatalyst (Whole Cell) | Product | Yield (%) | ee (%) | Reference |

| 2-Methyl-1-phenylpropan-1-one | Lactobacillus paracasei BD101 | (R)-2-Methyl-1-phenylpropan-1-ol | High | >99 | tandfonline.comfigshare.com |

| 2-Methyl-1-phenylpropan-1-one | Lactobacillus kefiri P2 | (R)-2-Methyl-1-phenylpropan-1-ol | 96 | >99 | researchgate.net |

Table 3: Microbial Biotransformation for the Synthesis of Chiral 2-Methyl-1-phenylpropan-1-ol.

Mechanistic Investigations of 2 Methyl 1 Phenylpropyl Acetate Formation and Reactions

Elucidation of Reaction Mechanisms in Ester Synthesis

The synthesis of esters, including (2-Methyl-1-phenylpropyl) acetate (B1210297), is most commonly achieved through esterification reactions. The primary and most direct method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

The generally accepted mechanism for the acid-catalyzed esterification of an alcohol like 2-methyl-1-phenylpropan-1-ol (B1582631) with acetic acid proceeds via a nucleophilic acyl substitution pathway. This multi-step process can be outlined as follows:

Protonation of the Carbonyl Oxygen: The carboxylic acid (acetic acid) is protonated by the strong acid catalyst (e.g., sulfuric acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Alcohol: The alcohol (2-methyl-1-phenylpropan-1-ol) acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. This step generates a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product, (2-Methyl-1-phenylpropyl) acetate, and regenerate the acid catalyst.

Each step in this mechanism is reversible, and the reaction is driven to completion by using an excess of one reactant or by removing water as it is formed, for instance, with a Dean-Stark apparatus.

Alternative synthesis routes, such as the reaction of the corresponding alcohol with acetyl chloride or acetic anhydride (B1165640), also proceed through nucleophilic acyl substitution but are typically faster and not reversible, as the leaving groups (chloride ion and acetate ion, respectively) are much weaker bases than water.

Kinetic Studies of this compound Chemical Reactivity

Kinetic studies measure the rate at which a reaction proceeds and how that rate is influenced by factors such as concentration, temperature, and pH. This data is crucial for understanding reaction mechanisms.

Ester hydrolysis is the reverse of Fischer esterification and can be catalyzed by either acid or base. The kinetics of hydrolysis for this compound are expected to follow patterns observed for other esters, such as phenyl acetate. The reaction is typically first-order with respect to the ester concentration.

Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of Fischer esterification. The rate is proportional to the concentration of the hydronium ion ([H₃O⁺]).

Base-Catalyzed Hydrolysis (Saponification): This process is irreversible because the final step forms a carboxylate salt, which is resonance-stabilized and unreactive toward the alcohol. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The rate is proportional to the concentration of the hydroxide ion ([OH⁻]).

kobs = kH₂O + kH⁺[H⁺] + kOH⁻[OH⁻]

Where kH₂O is the rate constant for neutral hydrolysis, kH⁺ is the catalytic constant for acid-catalyzed hydrolysis, and kOH⁻ is the catalytic constant for base-catalyzed hydrolysis. For most esters, the contribution from neutral hydrolysis is negligible.

The table below shows kinetic data for the hydrolysis of a related compound, phenyl acetate, demonstrating the influence of pH and temperature.

| Condition | Temperature (°C) | pH | Observed Rate Constant (k_obs) | Catalyst |

|---|---|---|---|---|

| Homogeneous | 10 | ~6.3 | Data not specified | Base-catalyzed |

| Homogeneous | 65 | ~6.3 | Data not specified | Base-catalyzed |

| Heterogeneous (with sandstone) | 25 | ~7 | Increased rate vs. homogeneous | Surface-catalyzed |

Data derived from studies on phenyl acetate hydrolysis under various conditions. stanford.edu

The structure of this compound, with a secondary benzylic carbon attached to the acetate group, makes it susceptible to rearrangement reactions, particularly under conditions that favor carbocation formation (e.g., acid-catalyzed hydrolysis or solvolysis).

When the C-O bond of the ester cleaves heterolytically, a secondary benzylic carbocation is formed. This intermediate is stabilized by resonance with the phenyl ring. However, it can undergo a 1,2-hydride shift or a 1,2-methyl shift . In this specific structure, a 1,2-hydride shift from the adjacent carbon (C2) would lead to the formation of a more stable tertiary benzylic carbocation.

Pathway:

Protonation of the ester carbonyl and departure of the acetic acid leaving group (in acid) or direct departure of the acetate leaving group (in solvolysis) generates a secondary carbocation at C1.

A hydrogen atom from C2, along with its bonding pair of electrons, migrates to the positively charged C1.

This shift results in the formation of a new, more stable tertiary carbocation at C2 (2-phenyl-2-butyl cation).

The new carbocation can then be attacked by a nucleophile (e.g., water, alcohol) or lose a proton to form an alkene (e.g., 2-phenyl-2-butene (B127639) or 2-phenyl-1-butene).

Such rearrangements are a common feature of reactions involving carbocation intermediates and are governed by the drive to achieve greater stability. masterorganicchemistry.commsu.edu Indeed, in the synthesis of the isomeric 2-methyl-2-phenylpropyl acetate via a Friedel-Crafts reaction, it has been observed that the product can undergo rearrangement under the influence of the Lewis acid catalyst (aluminum trichloride), highlighting the propensity of these structures to rearrange. google.com

Probing Transition State Structures via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming in the rate-determining step of a reaction. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant with a heavy isotope (k_H). For hydrogen isotopes, this is k_H/k_D.

While no KIE studies have been specifically reported for this compound, the principles can be applied to its potential reactions, such as hydrolysis or elimination.

Primary KIE: A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For example, in an E2 elimination reaction where a C-H bond at the beta-carbon is broken, a significant primary KIE (typically k_H/k_D > 2) would be expected.

Secondary KIE: A secondary KIE occurs when the bond to the isotope is not broken in the rate-determining step. These effects are smaller but provide crucial details about changes in hybridization at the carbon atom.

α-Secondary KIE: Isotopic substitution is at the carbon undergoing reaction (the α-carbon).

If the α-carbon changes from sp³ to sp² hybridization in the transition state (as in an Sₙ1 reaction or the formation of a carbocation), a normal KIE (k_H/k_D > 1, typically 1.1-1.25) is observed. This is because the C-H bending vibrations are less restricted in the sp²-like transition state.

If the α-carbon changes from sp² to sp³ (as in the addition to a carbonyl), an inverse KIE (k_H/k_D < 1) is observed.

β-Secondary KIE: Isotopic substitution is at the carbon adjacent to the reaction center (the β-carbon). These effects are often associated with hyperconjugation stabilizing a developing positive charge.

For the hydrolysis of this compound, an α-secondary KIE could distinguish between Sₙ1 and Sₙ2 pathways for C-O bond cleavage.

| Reaction Type | Isotope Position | Hybridization Change at α-Carbon | Typical k_H/k_D Value | Inference |

|---|---|---|---|---|

| Sₙ1 / E1 | α-carbon | sp³ → sp² | 1.10 - 1.25 | Carbocation formation in rate-determining step. wikipedia.org |

| Sₙ2 | α-carbon | sp³ → sp³ (trigonal bipyramidal TS) | 0.95 - 1.05 | Little change in hybridization, slight inverse or no effect. wikipedia.org |

| E2 | β-carbon | (C-H bond broken) | 2 - 7 | Primary KIE; C-H bond cleavage in rate-determining step. |

By measuring the rate of reaction for deuterated this compound at the C1 position, one could determine if the mechanism proceeds via a carbocation (Sₙ1) or a concerted displacement (Sₙ2).

Advanced Spectroscopic and Chromatographic Techniques for 2 Methyl 1 Phenylpropyl Acetate Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of (2-Methyl-1-phenylpropyl) acetate (B1210297), providing precise information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the (2-Methyl-1-phenylpropyl) acetate molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals offer a complete picture of the proton arrangement. For instance, the aromatic protons on the phenyl group typically appear as a multiplet in the downfield region of the spectrum. The proton attached to the carbon bearing the acetate group (the methine proton) gives a distinct signal, often a doublet due to coupling with the adjacent proton. The methyl protons of the acetate group and the branched methyl groups of the propyl chain each produce unique signals, usually as singlets or doublets, in the upfield region.

A key feature in the ¹H NMR spectrum of this compound is the signal for the acetate-bearing methine proton, which is observed as a doublet with a coupling constant (J) of 7.6 Hz at a chemical shift (δ) of 5.45 ppm. The aromatic protons resonate as a multiplet between δ 7.21 and 7.37 ppm, corresponding to the five protons of the phenyl ring. The methyl protons of the acetate group appear as a singlet at δ 2.06 ppm, while the two methyl groups on the branched propyl chain are observed as distinct signals at δ 0.79 and 0.96 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.21–7.37 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 5.45 | Doublet (J = 7.6 Hz) | 1H | Acetate-bearing methine proton (-CH-O) |

| 2.06 | Singlet | 3H | Acetate methyl protons (-COCH₃) |

| 0.96 | Singlet/Doublet | 3H | Branched methyl proton (-CH(CH₃)₂) |

| 0.79 | Singlet/Doublet | 3H | Branched methyl proton (-CH(CH₃)₂) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon framework.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift at approximately 170.53 ppm. The quaternary aromatic carbon appears at around 139.87 ppm. The carbon atom of the branched chain is observed at approximately 33.62 ppm. The remaining carbon signals, including those of the phenyl ring and the methyl groups, can be assigned based on their expected chemical shift ranges and through the use of advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which helps in distinguishing between CH, CH₂, and CH₃ groups.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 170.53 | Ester carbonyl carbon (C=O) |

| 139.87 | Quaternary aromatic carbon |

| 33.62 | Branched carbon chain |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ions.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used for its identification.

For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 192.3, which corresponds to its molecular weight. A significant fragment ion is observed at m/z 149.4, resulting from the loss of the acetyl group (a neutral loss of 43 u). Another prominent peak appears at m/z 43.4, corresponding to the acetyl cation ([CH₃CO]⁺).

| m/z | Assignment |

|---|---|

| 192.3 | Molecular Ion [M]⁺ |

| 149.4 | [M - CH₃CO]⁺ |

| 43.4 | [CH₃CO]⁺ |

Hyphenated Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated approach is highly effective for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the sample is first injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification of the compound. The direct acetoxylation of isobutylbenzene (B155976) to synthesize this compound can be monitored and the product identity confirmed using GC-MS, with a molecular ion peak at m/z 178 matching the expected molecular formula C₁₂H₁₆O₂ under certain reaction conditions.

Tandem Mass Spectrometry (MS/MS) for Structure Elucidation

Tandem Mass Spectrometry (MS/MS) is an advanced technique that involves multiple stages of mass analysis, typically used to obtain more detailed structural information about a compound. In an MS/MS experiment, a specific precursor ion (often the molecular ion) is selected, subjected to fragmentation, and the resulting product ions are then analyzed.

For this compound, an MS/MS experiment could be designed to further investigate the fragmentation pathway. The molecular ion at m/z 192.3 would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to fragment this ion. The resulting product ion spectrum would be expected to show a prominent peak at m/z 149.4, confirming the loss of the acetyl group. This technique can help to definitively establish the connectivity of the molecule by systematically breaking it down and analyzing the fragments.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities, starting materials, and byproducts. The choice of chromatographic technique is dictated by the specific analytical challenge, such as routine purity analysis, enantiomeric separation, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of this compound. These methods offer high resolution, sensitivity, and reproducibility for both qualitative and quantitative assessments.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as C18-modified silica (B1680970), is used in conjunction with a polar mobile phase. For a compound like this compound, the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the compound's hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be employed to optimize the separation of complex mixtures.

UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. The principles of separation remain the same as in HPLC, but the increased efficiency of UHPLC columns allows for more complex separations and higher sample throughput.

Detection is commonly achieved using a UV detector, as the phenyl group in this compound absorbs UV light. The selection of an appropriate wavelength, typically around the absorbance maximum of the aromatic ring, is crucial for achieving high sensitivity.

Table 1: Illustrative HPLC/UHPLC Parameters for this compound Analysis

| Parameter | HPLC | UHPLC |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water | Acetonitrile:Water or Methanol:Water |

| Elution | Isocratic or Gradient | Gradient |

| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min |

| Detector | UV (e.g., 210 nm, 254 nm) | UV or Diode Array Detector (DAD) |

| Column Temp. | 25 - 40 °C | 30 - 50 °C |

| Injection Vol. | 5 - 20 µL | 1 - 5 µL |

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the carbon atom attached to the phenyl and acetate groups. Consequently, it can exist as a pair of enantiomers, (R)- and (S)-(2-Methyl-1-phenylpropyl) acetate. As these enantiomers often exhibit different biological activities, their separation and quantification are of significant importance. Chiral chromatography is the most widely used technique for determining the enantiomeric purity or enantiomeric excess (ee) of chiral compounds like this compound.

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. The differential interactions lead to different retention times for the two enantiomers, allowing for their separation and individual quantification. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica support), proteins, or synthetic chiral polymers.

The choice of the mobile phase, which is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The nature and concentration of the modifier can significantly influence the retention and resolution of the enantiomers.

In a documented synthesis of (S)-2-Methyl-1-phenylpropyl acetate, the product was obtained with a high enantiomeric excess, which would be confirmed using a chiral analytical method. mit.edu The British Pharmacopoeia also lists 2-Methyl-1-phenylpropyl acetate as a reference standard, indicating its relevance in pharmaceutical analysis where enantiomeric purity is a critical parameter. amazonaws.com

Table 2: Typical Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Setting |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV (e.g., 210 nm, 254 nm) |

| Column Temp. | 20 - 30 °C |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC can be viewed as a hybrid of gas and liquid chromatography, offering some of the advantages of both. For the analysis of this compound, SFC can provide faster separations and reduced organic solvent consumption compared to HPLC.

In SFC, the mobile phase often consists of supercritical CO2 mixed with a small amount of a polar organic modifier, such as methanol or ethanol. The separation is achieved on either packed columns, similar to those used in HPLC (including chiral stationary phases), or open-tubular capillary columns. The solvating power and selectivity of the mobile phase can be fine-tuned by adjusting the pressure, temperature, and modifier concentration.

SFC is particularly well-suited for chiral separations, and it is often possible to achieve higher resolution and faster analysis times for enantiomers compared to chiral HPLC. The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant increase in backpressure.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is primarily used for the qualitative analysis of this compound. It is often employed to monitor the progress of a chemical reaction, to identify compounds in a mixture, and to determine the purity of a substance.

In TLC, a thin layer of a stationary phase, such as silica gel or alumina, is coated onto a flat carrier, typically a glass plate or an aluminum sheet. A small spot of the sample solution is applied to the plate, which is then placed in a developing chamber containing a shallow pool of a suitable mobile phase (eluent). The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

The separation is visualized as spots on the plate, and the retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. The Rf value can be used for identification purposes by comparing it to the Rf of a known standard run under the same conditions.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While this compound is a neutral molecule, it can be analyzed by CE using a technique called Micellar Electrokinetic Chromatography (MEKC).

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. The surfactant molecules aggregate to form micelles, which have a charged surface and a hydrophobic core. The neutral analyte, this compound, can partition between the aqueous buffer and the hydrophobic interior of the micelles. The separation is based on the differential partitioning of the analytes into the micelles, which migrate at a different velocity than the bulk buffer solution under the influence of the electric field.

CE, and particularly MEKC, can offer very high separation efficiencies and short analysis times. It is also a valuable technique for the analysis of small sample volumes. Chiral separations can also be achieved in CE by adding a chiral selector, such as cyclodextrins, to the buffer.

Computational Chemistry and Molecular Modeling of 2 Methyl 1 Phenylpropyl Acetate

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance of accuracy and efficiency for studying molecular systems. chemrxiv.org It is used to determine the ground-state electronic structure of molecules, which in turn allows for the calculation of a wide array of chemical properties. For (2-Methyl-1-phenylpropyl) acetate (B1210297), DFT studies are instrumental in elucidating its fundamental geometric and electronic characteristics.

Geometry optimization is a fundamental computational procedure used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For (2-Methyl-1-phenylpropyl) acetate, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is identified.

Standard computational protocols for this process involve selecting a density functional and a basis set. nih.gov A common and well-regarded functional for such organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govsemanticscholar.org This is often paired with a Pople-style basis set, such as 6-31G(d), or more extensive sets like 6-311++G(d,p) for higher accuracy. nih.govajchem-a.com The choice of basis set determines the flexibility given to the electrons to describe their spatial distribution. mdpi.com Dispersion corrections, such as Grimme's D3, are often included to accurately account for non-covalent interactions, which are important in determining the final conformation. researchgate.net The optimization process is complete when the forces on all atoms and the changes in energy and geometry between iterative steps fall below predefined thresholds.

Table 1: Typical Parameters for DFT Geometry Optimization

| Parameter | Example Selection | Purpose |

|---|---|---|

| Software | Gaussian, ORCA, GAMESS | Quantum chemistry software package |

| Method | DFT | Specifies the theoretical approach |

| Functional | B3LYP | Approximates the exchange-correlation energy |

| Basis Set | 6-311++G(d,p) | Defines the set of atomic orbitals |

| Solvent Model | PCM or SMD (e.g., in Water) | Simulates the effect of a solvent environment (optional) |

| Convergence Criteria | Opt=Tight | Sets strict thresholds for optimization convergence |

Following a successful geometry optimization, vibrational frequency calculations are performed to confirm that the obtained structure is a true energy minimum and to predict the molecule's infrared (IR) spectrum. nih.gov A key confirmation of a stable structure is the absence of any imaginary frequencies, as these indicate a saddle point (a transition state) rather than a minimum on the potential energy surface. sciepub.com

The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as bond stretching, bending, and torsional motions. These theoretical frequencies can be correlated with experimental IR spectra. researchgate.net For this compound, specific vibrational modes are of particular interest for structural confirmation. The most prominent peak is typically the C=O (carbonyl) stretch of the ester group, expected in the 1735-1750 cm⁻¹ region. Other key vibrations include the C-O-C asymmetric stretch, C-H stretches of the aromatic ring and alkyl groups, and the characteristic aromatic C=C ring stretches. ajchem-a.com Theoretical calculations often systematically overestimate vibrational frequencies, so the computed values are typically multiplied by an empirical scaling factor (e.g., ~0.96) to improve agreement with experimental data. ajchem-a.com

Table 2: Illustrative Correlation of Calculated and Expected Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹, Scaled) | Expected Experimental Region (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Stretching of C-H bonds on the propyl and methyl groups |

| Carbonyl C=O Stretch | 1730 - 1745 | 1735 - 1750 | Strong stretching vibration of the ester carbonyl group |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | In-plane stretching of the phenyl ring carbons |

Frontier Molecular Orbital (FMO) theory is a powerful model for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). libretexts.org

DFT calculations provide the energies and spatial distributions of these frontier orbitals. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely centered on the electron-accepting carbonyl group of the ester. This distribution helps predict how the molecule will interact with other reagents.

Table 3: Representative Data from a Frontier Molecular Orbital Analysis

| Parameter | Description | Illustrative Value (a.u.) | Implication for Reactivity |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -0.245 | Tendency to donate electrons |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.015 | Tendency to accept electrons |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 0.230 | Indicator of kinetic stability and reactivity |

Quantum Chemical Analysis of Reaction Mechanisms and Energetics

Beyond static properties, computational chemistry can map the entire course of a chemical reaction. This involves identifying the most favorable pathways for the synthesis of this compound and understanding the factors that control its stereochemical outcome.

A potential energy surface (PES) is a conceptual and mathematical map that relates the energy of a system to the positions of its atoms. mdpi.com By mapping the PES for a chemical reaction, chemists can identify the lowest energy path from reactants to products, known as the minimum energy path (MEP). sciepub.com This path includes stable intermediates and high-energy transition states, which represent the energy barriers that must be overcome for the reaction to proceed. chemrxiv.org

Table 4: Hypothetical Energetic Profile for a Synthetic Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 2-methyl-1-phenylpropan-1-ol (B1582631) + Acetic Anhydride (B1165640) | 0.0 (Reference) |

| Transition State | Structure corresponding to the highest energy barrier | +25.0 |

The structure of this compound contains a chiral center at the carbon atom bonded to both the phenyl group and the acetate group. Therefore, it can exist as two non-superimposable mirror images, or enantiomers: (R)-(2-methyl-1-phenylpropyl) acetate and (S)-(2-methyl-1-phenylpropyl) acetate. When synthesizing this compound from achiral or racemic precursors, computational modeling can predict whether one enantiomer will be formed in preference to the other.

This prediction is achieved by modeling the transition states that lead to each of the two possible stereoisomers. researchgate.net A stereoselective reaction will have two different transition states with different energies. The pathway with the lower-energy transition state will be faster and will therefore yield the major product. By calculating the activation energies for the formation of the (R) and (S) products, it is possible to predict the enantiomeric excess that might be expected experimentally. This type of analysis is invaluable for designing and understanding asymmetric syntheses.

Table 5: Illustrative DFT Results for Modeling Stereoselectivity

| Parameter | Pathway to (R)-enantiomer | Pathway to (S)-enantiomer |

|---|---|---|

| Transition State Energy (Relative, kcal/mol) | +22.5 | +24.0 |

| Activation Energy (Relative, kcal/mol) | +22.5 | +24.0 |

| Predicted Outcome | (R)-enantiomer is the major product | (S)-enantiomer is the minor product |

Conformational Analysis via Molecular Mechanics and Dynamics

The conformational landscape of this compound is of significant interest due to the influence of its three-dimensional structure on its physical and chemical properties. The presence of multiple rotatable bonds and bulky substituents, namely the phenyl and isopropyl groups, gives rise to a complex potential energy surface with several local minima corresponding to stable conformers. Computational methods such as molecular mechanics and molecular dynamics are invaluable tools for exploring this landscape.

Research on simpler esters has established that the cis (or Z) conformation of the ester group (C-O-C=O) is significantly more stable than the trans (or E) conformation, often by several kcal/mol. This preference is attributed to a combination of steric and electronic factors. Therefore, the conformational analysis of this compound primarily focuses on the rotational isomers arising from the C-C single bonds.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior. By simulating the motion of the atoms over time, it is possible to observe conformational transitions and determine the relative populations of different conformers at a given temperature. These simulations can reveal not only the stable conformations but also the energy barriers between them, providing insights into the flexibility of the molecule.

A systematic conformational search for this compound would typically involve the following steps:

Initial Structure Generation: Building the 3D structure of the molecule.

Dihedral Angle Scanning: Systematically rotating the key dihedral angles and performing energy minimization at each step to identify all possible low-energy conformers.

Energy Minimization: Full geometry optimization of the identified conformers using a suitable force field to determine their relative energies.

Molecular Dynamics Simulation: Running a simulation starting from a low-energy conformer to explore the accessible conformational space at a given temperature and to assess the stability of the identified conformers.

The results of such analyses for this compound would likely show a preference for conformations that minimize the steric clashes between the bulky phenyl and isopropyl groups and the acetate moiety. The relative energies of the stable conformers are expected to be influenced by subtle intramolecular interactions, such as van der Waals forces.

Below are illustrative data tables that one might expect to generate from a computational conformational analysis of this compound.

Table 1: Key Dihedral Angles in this compound

| Dihedral Angle | Description | Expected Stable Values (degrees) |

| ω (O=C-O-C) | Defines the ester plane conformation | ~0° (cis) |

| φ (C-C-O-C) | Rotation around the bond connecting the phenyl group | ~60°, 180°, -60° |

| ψ (C-C-C-H) | Rotation of the isopropyl group | Staggered conformations |

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound from Molecular Mechanics Calculations

| Conformer | Dihedral Angle φ (°) | Dihedral Angle ψ (°) | Relative Energy (kcal/mol) |

| 1 | 60 | 60 | 0.00 |

| 2 | 180 | 60 | 0.85 |

| 3 | -60 | 60 | 1.20 |

| 4 | 60 | 180 | 1.50 |

| 5 | 180 | 180 | 2.10 |

These tables illustrate how computational chemistry can provide detailed insights into the conformational preferences of a molecule like this compound, which are crucial for understanding its behavior and interactions at a molecular level.

Synthetic Applications and Derivative Chemistry of 2 Methyl 1 Phenylpropyl Acetate

(2-Methyl-1-phenylpropyl) acetate (B1210297) as a Chiral Synthon and Building Block.echemi.com

(2-Methyl-1-phenylpropyl) acetate, with its defined stereochemistry, serves as a valuable chiral synthon in the landscape of organic synthesis. Its utility lies in its ability to introduce a specific stereocenter into a target molecule, a crucial aspect in the synthesis of complex, biologically active compounds. The strategic incorporation of this chiral fragment allows for the construction of intricate molecular architectures with a high degree of stereocontrol.

Integration into Complex Organic Molecule Synthesis.echemi.com

The incorporation of this compound into the synthesis of complex organic molecules leverages its inherent chirality to guide the formation of subsequent stereocenters. This strategy is a cornerstone of chiral pool synthesis, where a readily available, enantiomerically pure compound is used as a starting material. The phenyl and isobutyl groups of the acetate also offer sites for further chemical modification, enabling its integration into a diverse range of synthetic pathways.

Role in the Preparation of Optically Active Precursors.nih.gov

This compound is instrumental in the preparation of various optically active precursors. nih.gov Through selective chemical transformations, the ester can be converted into other chiral molecules while preserving the original stereochemical integrity. These precursors, in turn, become key building blocks for the asymmetric synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where specific enantiomers are required for desired biological activity. The ability to generate a library of chiral precursors from a single, readily available starting material underscores the efficiency and versatility of this compound in stereoselective synthesis.

Chemical Transformations Leading to Novel Derivatives

The chemical reactivity of this compound allows for a variety of transformations, leading to the synthesis of novel derivatives with potentially unique properties and applications. These transformations can target the ester functional group or other parts of the molecule, providing a platform for creating a diverse array of new compounds.

Functional Group Interconversions.ub.edu

The ester functionality of this compound is a prime site for functional group interconversions. ub.edu These reactions allow for the conversion of the acetate into other functional groups, thereby expanding its synthetic utility.

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | Acid or Base | Alcohol |

| Transesterification | Alcohol, Acid or Base Catalyst | Different Ester |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | Alcohol |

| Aminolysis | Amine | Amide |

These interconversions are fundamental in synthetic organic chemistry, enabling the strategic modification of the molecule to build more complex structures or to access different classes of compounds. For instance, hydrolysis of the ester yields the corresponding chiral alcohol, which can then participate in a host of other reactions.

Synthesis of Structurally Related Esters and Alcohols.echemi.com

Building upon the principle of functional group interconversion, the synthesis of structurally related esters and alcohols from this compound is a common and valuable practice. echemi.com

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, a new ester can be formed. This process is reversible, and reaction conditions can be manipulated to favor the desired product.

Hydrolysis to Alcohol: The most direct route to the corresponding alcohol, (2-Methyl-1-phenyl-1-propanol), is through hydrolysis of the acetate. This can be achieved under either acidic or basic conditions. The resulting chiral alcohol is a versatile intermediate for further synthesis.

| Starting Material | Reaction | Reagents | Product |

| This compound | Transesterification | R'OH, H+ or OH- | (2-Methyl-1-phenylpropyl) R'-oate |

| This compound | Hydrolysis | H2O, H+ or OH- | 2-Methyl-1-phenyl-1-propanol |

The ability to readily access both a variety of esters and the parent alcohol significantly enhances the value of this compound as a starting material in organic synthesis. These transformations provide a gateway to a wide range of derivatives with tailored properties for various applications.

Environmental Fate and Biodegradation Pathways of 2 Methyl 1 Phenylpropyl Acetate

Enzymatic Degradation Mechanisms in Environmental Contexts

The initial step in the biodegradation of (2-Methyl-1-phenylpropyl) acetate (B1210297) is likely the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by a broad class of enzymes known as esterases (lipases, proteases), which are ubiquitous in the environment and produced by a wide range of microorganisms. acsgcipr.org These enzymes operate under mild, near-neutral pH conditions and can act in aqueous environments or at the interface of water and organic solvents, which is relevant for a compound with limited water solubility. acsgcipr.org

The hydrolysis of the ester linkage in (2-Methyl-1-phenylpropyl) acetate would yield two primary products: acetic acid and 2-methyl-1-phenylpropan-1-ol (B1582631).

Reaction: this compound + H₂O ---(Esterase)--> Acetic Acid + 2-Methyl-1-phenylpropan-1-ol

Acetic acid is a simple organic acid that is readily metabolized by a vast array of microorganisms through central metabolic pathways. The environmental fate of the compound is therefore largely determined by the subsequent degradation of the more complex arylalkane, 2-methyl-1-phenylpropan-1-ol.

The efficiency of this enzymatic hydrolysis can be influenced by several factors, including the three-dimensional structure of the enzyme's active site and the steric hindrance of the substrate. acsgcipr.org While specific studies on this compound are not available, research on the enzymatic hydrolysis of other esters, such as benzylic sec-sulfate esters, indicates that the stereochemistry and electronic properties of substituents on the aromatic ring can significantly affect the rate and mechanism of hydrolysis. nih.gov

| Enzyme Class | General Function | Relevance to this compound | Potential Products |

| Esterases (e.g., Lipases, Proteases) | Catalyze the hydrolysis of ester bonds. acsgcipr.org | Likely responsible for the initial cleavage of the acetate group. | Acetic acid, 2-Methyl-1-phenylpropan-1-ol |

Microbial Metabolism of Related Arylalkane Derivatives

Following the initial hydrolysis of the ester, the resulting alcohol, 2-methyl-1-phenylpropan-1-ol, undergoes further microbial degradation. The metabolic pathways for this arylalkane can be inferred from studies on structurally similar compounds like cumene (B47948) (isopropylbenzene) and other short-chain alkylbenzenes. tandfonline.comnih.govnih.gov

Bacteria, particularly species of Pseudomonas and Rhodococcus, are well-known for their ability to degrade aromatic hydrocarbons. epa.gov The degradation of arylalkanes typically initiates with the oxidation of either the aromatic ring or the alkyl side chain.

For compounds with short alkyl chains, the primary mode of attack is often oxidation of the aromatic ring. This process is typically initiated by a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the benzene (B151609) ring to form a cis-dihydrodiol. mdpi.com For instance, Pseudomonas strains have been shown to oxidize 2-phenylbutane to 2-(2,3-dihydro-2,3-dihydroxyphenyl)butane. nih.gov A similar initial step is plausible for 2-methyl-1-phenylpropan-1-ol.

Subsequent enzymatic reactions, including dehydrogenation to form a catechol derivative, followed by ring cleavage, would lead to the breakdown of the aromatic structure. The resulting aliphatic acids can then be funneled into central metabolic pathways like the Krebs cycle.

Alternatively, oxidation can occur on the alkyl side chain. For longer alkyl chains, this often proceeds via ω-oxidation of the terminal methyl group followed by β-oxidation. nih.gov However, for a branched structure like 2-methyl-1-phenylpropan-1-ol, initial oxidation is more likely to occur at the benzylic carbon or other positions on the side chain.

| Organism Type | Relevant Genus | Metabolic Capability | Reference |

| Bacteria | Pseudomonas | Degradation of various aromatic hydrocarbons, including phenylalkanes and cumene. nih.govnih.govepa.govmdpi.com | nih.govnih.govepa.govmdpi.com |

| Bacteria | Rhodococcus | Oxidation of trichloroethene when grown on isopropylbenzene. epa.gov | epa.gov |

| Bacteria | Nocardia | Degradation of certain phenylalkanes. nih.govresearchgate.net | nih.govresearchgate.net |

Characterization of Biodegradation Products and Pathways

Based on the metabolic pathways of related compounds, a putative biodegradation pathway for this compound can be proposed. The initial hydrolysis yields acetic acid and 2-methyl-1-phenylpropan-1-ol. The subsequent degradation of the alcohol likely proceeds through several key intermediates.

Studies on the microbial degradation of isopropylbenzene (cumene) by Pseudomonas species have identified 3-isopropylcatechol (B48954) as a key intermediate, resulting from the oxidation of the aromatic ring. tandfonline.com Similarly, the degradation of 2-phenylbutane by Pseudomonas was found to produce 2-(2,3-dihydro-2,3-dihydroxyphenyl)butane, which is then further metabolized. nih.gov

Following the formation of a catechol-like intermediate from 2-methyl-1-phenylpropan-1-ol, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. This can occur either through ortho or meta cleavage pathways, leading to the formation of muconic or hydroxymuconic semialdehyde derivatives, respectively. These intermediates are then further processed into smaller aliphatic acids that can enter central metabolism.

The table below outlines the likely sequence of degradation products for this compound, based on analogous pathways.

| Step | Precursor Compound | Likely Biodegradation Product | Metabolic Process |

| 1 | This compound | Acetic acid and 2-Methyl-1-phenylpropan-1-ol | Enzymatic Hydrolysis |

| 2 | 2-Methyl-1-phenylpropan-1-ol | 3-(1-hydroxy-2-methylpropyl)catechol | Aromatic Ring Dioxygenation and Dehydrogenation |

| 3 | 3-(1-hydroxy-2-methylpropyl)catechol | Ring-cleavage products (e.g., hydroxymuconic semialdehydes) | Ring Cleavage (meta or ortho) |

| 4 | Ring-cleavage products | Aliphatic acids (e.g., pyruvate, acetaldehyde) | Further enzymatic degradation |

It is important to note that the actual biodegradation pathway and the specific intermediates formed can be influenced by the specific microbial species present and the prevailing environmental conditions. The branched nature of the alkyl group in this compound may also influence the rate of degradation, as highly branched structures can sometimes be more resistant to microbial attack compared to their linear counterparts. mpob.gov.my

Future Directions and Emerging Trends in 2 Methyl 1 Phenylpropyl Acetate Research

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, environmentally benign, and highly selective chemical transformations. Research concerning (2-Methyl-1-phenylpropyl) acetate (B1210297) and related esters is increasingly aligning with these global trends. Future investigations are poised to concentrate on the creation of sustainable production methods, the application of sophisticated analytical and computational tools for in-depth characterization, and the discovery of innovative biocatalytic routes to achieve precise molecular architectures.

常见问题

What spectroscopic methods are recommended for characterizing (2-Methyl-1-phenylpropyl) acetate, and how should researchers interpret key spectral features?

Basic Research Question

To confirm the structure and purity of this compound, researchers should employ 1H/13C NMR and GC-MS . Key spectral features include:

- 1H NMR : A multiplet at δ 7.21–7.37 (5H, aromatic protons), a doublet at δ 5.45 (J = 7.6 Hz, 1H, acetate-bearing methine), and singlets for methyl groups at δ 2.06 (acetate CH3) and δ 0.79/0.96 (branch methyl groups) .

- 13C NMR : Peaks at δ 170.53 (ester carbonyl), 139.87 (quaternary aromatic carbon), and δ 33.62 (branched carbon chain) .

- GC-MS : Base peak at m/z 192.3 (molecular ion), with fragmentation patterns at m/z 149.4 (loss of acetyl group) and m/z 43.4 (CH3CO+) .

Methodological Tip : Use deuterated chloroform (CD3Cl) as the solvent for NMR to avoid solvent interference, and calibrate GC-MS with NIST-standardized libraries for accurate mass matching .

What synthetic challenges are associated with this compound, and how can yield be optimized?

Basic Research Question

Reported syntheses often face low yields (e.g., 15% in one study) due to steric hindrance from the branched 2-methyl-1-phenylpropyl group and competing side reactions . Key strategies include:

- Catalyst Selection : Use acid catalysts (e.g., H2SO4) for esterification, but monitor for dehydration by-products.

- Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal decomposition.

- Isomer Management : Separate structural isomers via fractional distillation or preparative GC, as seen in analogous acetates like ethyl 2-phenylacetoacetate .

How can researchers resolve contradictions in spectral data during synthesis (e.g., unexpected NMR peaks)?

Advanced Research Question

Unexpected peaks in NMR or GC-MS may arise from isomeric impurities , residual solvents, or incomplete purification. Steps to resolve contradictions:

Isomer Identification : Compare observed peaks with databases for known isomers (e.g., 1-methyl vs. 2-methyl substitution patterns). For example, reports a 15% yield with isomer-free product, suggesting stringent chromatographic separation was applied .

Spiking Experiments : Add a pure reference standard (if available) to the sample and re-run NMR/GC-MS to confirm co-elution or peak shifts.

Theoretical Modeling : Use computational tools (e.g., DFT) to predict chemical shifts and match them with experimental data .

What strategies are effective for isolating this compound from complex reaction mixtures?

Advanced Research Question

Separation challenges stem from the compound’s low polarity and similarity to by-products. Recommended approaches:

- Chromatography : Use silica gel chromatography with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to resolve nonpolar by-products.

- Distillation : Employ vacuum distillation (boiling point ~250–270°C estimated) to isolate the acetate from high-boiling impurities.

- Crystallization : If the compound solidifies at low temperatures (e.g., -20°C), fractional crystallization can remove oily by-products, as seen in methyl 2-phenylacetoacetate purification .

How does steric hindrance in the 2-methyl-1-phenylpropyl group influence reactivity in nucleophilic acyl substitution?

Advanced Research Question

The bulky branched chain reduces accessibility to the ester carbonyl, slowing reactions like hydrolysis or transesterification. Key observations:

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., ethyl acetate). shows ethyl acetate’s gas-phase basicity (804.7 kJ/mol), which may differ due to steric effects in bulkier esters .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and mitigate steric limitations.

- Catalyst Design : Employ bulky nucleophiles (e.g., tert-butoxide) to exploit steric complementarity, a strategy validated in transesterification studies of hindered acetates .

What thermodynamic parameters are critical for optimizing esterification of branched-chain alcohols?

Basic Research Question

Key parameters include enthalpy of reaction (ΔrH°) and activation energy (Ea) , which are influenced by steric and electronic factors. For example:

- Proton Affinity : The acetate’s proton affinity (~835 kJ/mol, extrapolated from ethyl acetate data) affects acid-catalyzed mechanisms .

- Thermal Stability : Monitor decomposition temperatures using TGA/DSC, as branched esters often degrade at lower temperatures than linear analogs.

- Equilibrium Shifting : Remove water via molecular sieves or azeotropic distillation to drive esterification to completion .

How can computational chemistry aid in predicting the behavior of this compound in novel applications?

Advanced Research Question

Computational tools can predict:

- Reaction Pathways : Simulate nucleophilic attack trajectories to identify steric bottlenecks.

- Solubility Parameters : Use COSMO-RS models to estimate solubility in organic or aqueous phases for drug delivery studies.

- MOF Interactions : Model host-guest interactions in metal-organic frameworks (MOFs), as demonstrated for structurally similar N-(2-Methyl-1-Phenylpropyl)Aniline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。